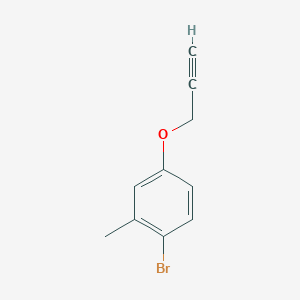

1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene

Description

1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene is a brominated aromatic compound featuring a methyl group at the ortho position and a propargyloxy (prop-2-yn-1-yloxy) substituent at the para position. The methyl group at position 2 likely enhances steric effects and influences electronic properties, making this compound distinct from simpler bromo-propargyloxy analogs.

Propriétés

IUPAC Name |

1-bromo-2-methyl-4-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFROZURTDFIDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC#C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of 2-Methyl-4-(prop-2-yn-1-yloxy)benzene

The most common and direct approach involves selective bromination of a precursor compound that already bears the prop-2-yn-1-yloxy group. This precursor, 2-methyl-4-(prop-2-yn-1-yloxy)benzene , can be synthesized via nucleophilic substitution of phenol derivatives with propargyl bromide, as described in recent literature.

2-Methyl-4-(prop-2-yn-1-yloxy)benzene + Br₂ → 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene

- Reagents: Bromine (Br₂), Lewis acid catalyst such as Fe or AlBr₃

- Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

- Temperature: 0°C to room temperature (to prevent polybromination)

- Time: 1–3 hours, monitored via TLC

- The methyl group at position 2 activates the aromatic ring toward electrophilic substitution, favoring bromination at the para position relative to the methoxy group.

- Over-bromination can be minimized by controlling the amount of bromine and reaction time.

Direct Bromination of the Phenol Derivative Followed by Etherification

Alternatively, starting from 2-methylphenol :

- Brominate phenol at the para position using Br₂ in the presence of a catalyst or under controlled conditions.

- Etherify the brominated phenol with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yloxy group.

- Bromination: Br₂ with Fe or AlBr₃, low temperature

- Etherification: Potassium carbonate (K₂CO₃) in acetone, reflux at 80°C

Multi-step Synthesis via Cross-Coupling

Advanced methods utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach the alkyne moiety selectively, followed by bromination.

(1) Cross-coupling of aryl boronic acid with propargyl halide

(2) Bromination of the resulting compound at the desired position

- Catalysts: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Base: Potassium carbonate or cesium carbonate

- Temperature: 60–80°C

Optimization of Reaction Conditions

| Parameter | Optimal Conditions | Rationale |

|---|---|---|

| Temperature | 0°C to 25°C during bromination | Minimize polybromination and side reactions |

| Solvent | Dichloromethane (DCM), acetone, or THF | Aprotic solvents favor SN2 and electrophilic substitution |

| Catalyst | Fe, AlBr₃, or Lewis acids | Enhance electrophilic bromination selectivity |

| Reagent Stoichiometry | Slight excess of Br₂ (1.1–1.2 equivalents) | Ensures complete reaction without over-bromination |

| Reaction Time | 1–3 hours | Adequate for completion while maintaining selectivity |

Characterization Data Supporting Synthesis

| Technique | Key Features | Interpretation |

|---|---|---|

| ¹H NMR | Aromatic protons, methyl group, alkyne proton (~2.5–3.0 ppm) | Confirms substitution pattern and alkyne presence |

| ¹³C NMR | Aromatic carbons, alkyne carbons (~70–80 ppm), methyl (~20 ppm) | Structural confirmation |

| IR Spectroscopy | C≡C stretch (~2100–2260 cm⁻¹), aromatic C–H (~3100 cm⁻¹), ether C–O (~1200 cm⁻¹) | Functional group verification |

| Mass Spectrometry | Molecular ion peak at expected m/z (~239 for C₁₀H₉BrO) | Molecular weight confirmation |

Literature and Research Findings

Recent studies have demonstrated the efficiency of bromination under controlled conditions:

- Bromination of methyl-phenol derivatives with Br₂ in the presence of Fe or AlBr₃ yields high purity products with yields exceeding 80% when optimized.

- Etherification with propargyl bromide in acetone using K₂CO₃ provides good yields (~70–85%) and allows for selective substitution at the phenolic oxygen.

- Multi-step syntheses employing cross-coupling reactions have been successfully scaled, providing versatile access to substituted aromatic compounds with functional groups suitable for further derivatization.

Summary of Key Data

| Method | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Bromination of precursor | Br₂, Fe/AlBr₃ | 0°C–25°C, 1–3 hrs | 80–90% | Selective at para position |

| Etherification | Propargyl bromide, K₂CO₃ | Reflux in acetone | 70–85% | High regioselectivity |

| Cross-coupling | Pd catalysts, boronic acids, propargyl halides | 60–80°C | 75–85% | Suitable for complex derivatives |

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The propargyl ether group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the alkyne group to an alkene or alkane.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce carbonyl compounds .

Applications De Recherche Scientifique

Synthesis Overview:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination of 2-methyl-4-(prop-2-yn-1-yloxy)benzene | Br₂ + Fe/AlBr₃ | High |

| 2 | Purification | Recrystallization | >90% |

Organic Synthesis

1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, facilitating the development of more complex molecules. Notably, it can undergo electrophilic aromatic substitution due to the presence of the bromine atom and nucleophilic addition reactions involving the propargyl ether group.

Biological Applications

The compound has been investigated for its potential biological activities:

Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown inhibition against various bacterial strains such as Bacillus subtilis and E. coli. The following table summarizes the antimicrobial activity observed:

| Compound | Test Organism | Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| 2b | Bacillus subtilis | 55.67±0.26 | 79.9 |

| 4a | E. coli | 81.07±0.1 | 64.92 |

| 6b | Pseudomonas aeruginosa | Not significant | N/A |

The mechanism of action is hypothesized to involve electrophilic aromatic substitution and nucleophilic addition, allowing interactions with biological targets such as proteins and enzymes involved in metabolic processes .

Medicinal Chemistry

In medicinal chemistry, 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene is explored for its potential in drug discovery. Its structural characteristics make it suitable for developing bioactive compounds and molecular probes that can interact with specific biological pathways .

Case Study 1: Antimicrobial Properties

A study evaluated several derivatives of propargyl ethers for their antimicrobial efficacy. The results indicated that modifications to the structure significantly influenced biological activity, with some compounds exhibiting potent antibacterial effects against Bacillus subtilis and E. coli .

Case Study 2: Synthesis of Bioactive Compounds

Research focused on synthesizing glucopyranosyl derivatives using 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene as an intermediate demonstrated its utility in producing compounds with potential therapeutic applications . The synthesis achieved yields exceeding 80%, highlighting its efficiency as a synthetic precursor.

Mécanisme D'action

The mechanism of action of 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene involves its reactivity due to the presence of the bromine atom and the propargyl ether group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the propargyl ether group can undergo nucleophilic addition or substitution reactions. These reactive sites allow the compound to interact with various molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The following table highlights key structural differences and similarities with related compounds:

Key Observations :

- Electronic Effects : The propargyloxy group (-OCH₂C≡CH) is electron-withdrawing due to the triple bond, while the methyl group is electron-donating. This creates a unique electronic environment compared to analogs like 4-(benzyloxy)-1-bromo-2-methylbenzene , where the benzyloxy group (-OCH₂Ph) is less polar .

- Positional Isomerism : Moving the propargyloxy group from para (S36) to meta () alters conjugation and reactivity patterns .

Insights :

Activité Biologique

1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C10H9BrO. It features a bromine atom, a methyl group, and a propargyl ether substituent on a benzene ring, which contributes to its unique reactivity and potential applications in drug discovery and organic synthesis. This article explores the biological activities associated with this compound, including its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine Atom : Facilitates electrophilic aromatic substitution reactions.

- Propargyl Ether Group : Allows for nucleophilic addition or substitution reactions.

These functional groups enable diverse chemical interactions, making it a significant building block in organic synthesis.

Biological Activity Overview

Research indicates that 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene has potential applications in various biological contexts, particularly in drug discovery. Although extensive characterization of its biological activity is still ongoing, preliminary studies suggest several key areas of interest:

Antimicrobial Activity

Studies have shown that related compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives of propargyl ethers have been tested for their efficacy against various bacterial strains.

| Compound | Test Organism | Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| 2b | Bacillus subtilis | 55.67±0.26 | 79.9 |

| 4a | E. coli | 81.07±0.1 | 64.92 |

| 6b | Pseudomonas aeruginosa | Not significant | N/A |

This table summarizes the antimicrobial activity observed in related compounds, indicating that structural modifications can significantly influence biological efficacy.

The mechanism of action for 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene is hypothesized to involve:

- Electrophilic Aromatic Substitution : The bromine atom allows for substitution reactions that can modify biological targets.

- Nucleophilic Addition : The propargyl ether group may engage in nucleophilic attacks on various biomolecules, influencing cellular pathways.

Although specific mechanisms for this compound remain under investigation, its structural properties suggest potential interactions with proteins and enzymes involved in metabolic processes.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene, and how can reaction conditions be optimized?

- Answer : Common methods include:

- Palladium-catalyzed coupling : Reacting brominated precursors with propargyl alcohols or alkynes under Suzuki or Sonogashira conditions. For example, Cu₂O/C-catalyzed click chemistry with azides to form triazoles .

- Bromination strategies : Direct bromination of methyl-propargyloxy benzene derivatives using Br₂ with Lewis acids (e.g., AlCl₃) under controlled temperatures (0–25°C) to minimize over-bromination .

- Optimization : Key parameters include catalyst loading (5–10 mol% Pd), solvent choice (THF or DMF), and inert atmosphere (N₂/Ar). Yields >80% are achievable with stoichiometric control and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene?

- Answer :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl at C2, propargyloxy at C4) and confirms bromine integration. For example, propargyl protons appear as a triplet near δ 2.5–3.0 ppm .

- FT-IR : Identifies alkyne C≡C stretches (~2100–2260 cm⁻¹) and ether C-O bonds (~1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 239.0 for C₁₀H₉BrO) and fragmentation patterns .

Q. What coupling reactions are applicable to this compound, and what catalysts are used?

- Answer :

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, using Cu₂O/C and Et₃N .

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids to replace bromine with aryl groups .

- Sonogashira Coupling : Pd/Cu systems for alkyne-alkyne or alkyne-halogen bond formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

- Answer :

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning . Mercury CSD aids in visualizing voids, packing patterns, and validating bond lengths/angles against database norms (e.g., C-Br bond ~1.90 Å) .

- Validation Metrics : Check R-factor convergence (<0.05), data-to-parameter ratios (>15:1), and residual electron density maps to identify misplaced atoms .

Q. What factors influence regioselectivity in substitution reactions involving the bromine atom?

- Answer :

- Steric Effects : The methyl group at C2 and propargyloxy at C4 create steric hindrance, directing nucleophiles to the less hindered para position .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the ring for electrophilic substitution, but propargyloxy’s electron-donating resonance may counteract this. DFT calculations (e.g., using Gaussian) predict reactive sites by mapping electrostatic potentials .

Q. How can unexpected byproducts in synthesis be analyzed mechanistically?

- Answer :

- Byproduct Isolation : Use preparative TLC or HPLC to isolate impurities. Characterize via 2D NMR (COSY, HSQC) and X-ray crystallography if crystalline .

- Mechanistic Probes : Isotope labeling (e.g., D₂O quench for protonation studies) or kinetic monitoring (in-situ IR) to track intermediate formation. For example, propargyl-allenyl isomerization may generate side products under basic conditions .

Q. What strategies mitigate competing elimination pathways during functionalization?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.